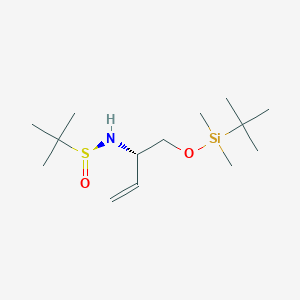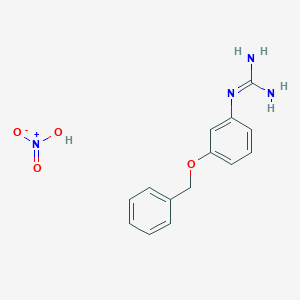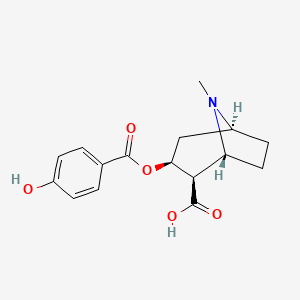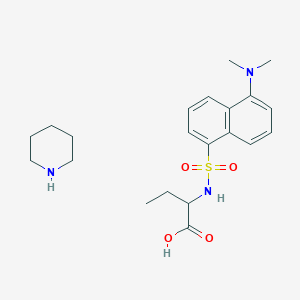![molecular formula C12H20N2O3 B1511358 Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate CAS No. 1251012-56-2](/img/structure/B1511358.png)
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Übersicht
Beschreibung
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate, also known as TBOA, is a chemical compound that belongs to the class of pyrrolidine carboxylates. TBOA is a potent inhibitor of glutamate transporters and has been used as a research tool to study the role of glutamate transporters in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate plays a crucial role in asymmetric synthesis. One study describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method yields chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its potential in creating complex, chirally pure compounds (Chung et al., 2005).
Catalytic Activities in Metal Complexes
The compound has been used in the synthesis and characterization of ruthenium(II) carbonyl chloride complexes. These complexes, featuring pyridine-functionalized N-heterocyclic carbenes, have shown catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Molecular Structure Analysis
Research includes the synthesis and full characterization of complexes involving the compound with pyridine and related molecules. Such studies contribute to our understanding of stereochemistry and molecular interactions in organometallic chemistry (Titova et al., 2016).
Organic Synthesis and Conformational Analysis
The compound has applications in the synthesis and conformational analysis of organic molecules. For instance, the motional restrictions of the proline pyrrolidine ring in related structures enable it to act as a turn inducer in peptides and proteins, influencing molecular architecture (Koskinen et al., 2005).
Synthesis of Functionalized Esters
It is also used in the synthesis of esters with specific functional groups, which are important intermediates in various organic synthesis pathways. For example, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, structurally related to the compound , have been synthesized and utilized for further chemical transformations (Marin et al., 2004).
Reagent in Complex Formation
The compound's derivatives have been used as reagents in the formation of neutral trans-[Re6Q8L4L'2] hybrid building blocks. This demonstrates its utility in the creation of complex, multi-metallic structures for advanced material science applications (Dorson et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl (3aS,7aS)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRDCDSOKKHHIV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC(=O)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Benzyl 1-(tert-butyl) tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B1511315.png)
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)




